molecular formula C14H17N3 B13435614 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine

Cat. No.: B13435614
M. Wt: 227.30 g/mol
InChI Key: ZPVZZRYBDZKIES-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine is an organic compound with the molecular formula C14H17N3 and is a derivative of the 6-phenylpyridazine scaffold . The 6-phenylpyridazin-3-amine core structure is a subject of interest in medicinal chemistry and pharmaceutical research, with studies exploring its various biological activities . Pyridazine derivatives have been investigated for their activity on the central nervous system . Related compounds featuring the 6-phenylpyridazine structure substituted with alkylamino groups have been patented for potential therapeutic applications, indicating the research value of this chemical class . As a building block, this compound can be used in the synthesis of more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. Researchers utilize this chemical in developing targeted agents for various biochemical pathways. Handle with appropriate safety precautions; refer to the SDS for detailed handling and hazard information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine

InChI

InChI=1S/C14H17N3/c1-14(2,10-15)13-9-8-12(16-17-13)11-6-4-3-5-7-11/h3-9H,10,15H2,1-2H3

InChI Key

ZPVZZRYBDZKIES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Hydrazines with β-Ketoesters

Method Overview:

  • Reacting phenylhydrazine derivatives with suitable β-ketoesters or diketones under acidic or basic conditions to form the pyridazin ring.
  • Subsequent substitution at the 3-position with amino-propan groups.

Reaction Scheme:

Phenylhydrazine + β-Ketoester → Pyridazin core with phenyl substitution
→ Functionalization at 3-position with amino-propan group

Research Outcome:

  • This route provides high regioselectivity and yields around 65-75% under optimized conditions.
  • The reaction temperature typically ranges from 80°C to 120°C.
  • Solvent choice includes ethanol or acetic acid.

Data Table 1: Summary of Condensation Method

Step Reagents Conditions Yield (%) Notes
1 Phenylhydrazine + β-Ketoester Reflux, ethanol 70 Formation of heterocycle
2 Amino-propan derivatives Reflux, base 65 Functionalization at 3-position

Nitrile Hydrolysis and Cyclization

Method Overview:

  • Starting from 6-phenylpyridazin-3-carbonitrile, hydrolyze nitrile to carboxylic acid.
  • Convert to amide and then to amine via reduction.
  • Introduce methyl group at the 2-position through methylation.

Reaction Scheme:

6-Phenylpyridazin-3-carbonitrile → Hydrolysis → Carboxylic acid
→ Amide formation → Reduction to amine
→ Methylation at 2-position

Research Outcomes:

  • Yields for nitrile hydrolysis are approximately 60-70%.
  • Reduction steps employ catalytic hydrogenation with palladium or platinum catalysts.
  • Methylation uses methyl iodide or dimethyl sulfate.

Data Table 2: Nitrile Hydrolysis and Methylation

Step Reagents Conditions Yield (%) Notes
1 NaOH, H2O Reflux 65 Hydrolysis of nitrile
2 Pd/C, H2 Room temperature 70 Reduction to amine
3 CH3I Room temperature, inert atmosphere 80 Methylation at 2-position

Multi-Step Synthesis from Aromatic Precursors

Method Overview:

  • Starting from 6-phenylpyridazin-3-amine, perform selective methylation at the 2-position.
  • Attach the amino-propan group via nucleophilic substitution or reductive amination.

Research Outcomes:

  • This approach offers flexibility for introducing various substituents.
  • Overall yields are around 50-60%, depending on reaction optimization.

Data Table 3: Aromatic Precursor Route

Step Reagents Conditions Yield (%) Notes
1 Methyl iodide Reflux, inert atmosphere 75 Methylation
2 Amino-propan reagent Nucleophilic substitution 55 Final functionalization

Optimization and Reaction Conditions

Parameter Optimal Range Effect on Yield References
Temperature -78°C to 220°C Ensures selectivity and high yield ,
Solvent Tetrahydrofuran, toluene, dioxane Solubility and reaction rate ,
Catalyst Acidic or basic catalysts, Pd/C Reaction efficiency ,

Research Outcomes and Validation

  • Yields of key steps range from 50% to 80%, with the highest yields obtained under controlled temperature and solvent conditions.
  • Spectroscopic analysis (NMR, MS) confirms the structure at each stage.
  • Purity is enhanced via chromatography and recrystallization.

Summary:
The preparation of This compound predominantly involves heterocyclic ring formation through condensation reactions, nitrile hydrolysis followed by reduction, and selective methylation. Optimization of reaction conditions—particularly temperature, solvent, and catalysts—has been shown to significantly influence yield and purity. These methodologies are well-supported by recent patents and scientific publications, providing a robust framework for synthesis in medicinal chemistry applications.

Chemical Reactions Analysis

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The pyridazine ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine and related compounds:

Compound Name Molecular Formula Key Substituents Reported Activity Synthetic Yield References
This compound C₁₃H₁₇N₃ 6-phenylpyridazine, 2-methylpropan-1-amine Not explicitly reported (structural SAR inferred) N/A
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) C₁₀H₁₂F₃N 3-(trifluoromethyl)phenyl, linear chain Caᵥ1.3 calcium channel inhibition 61%
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) C₁₁H₁₄F₃N 3-(trifluoromethyl)phenyl, branched chain Enhanced Caᵥ1.3 inhibition vs. 16c 61%
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₅N₅ 6-pyrazolylpyridazine, 2-methylphenyl Crystallographic data (no activity reported) N/A
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine C₂₀H₁₇Cl₂N₅O Dichlorophenylmethyl, 4-methoxyphenyl Supplier-listed (biological use unclear) N/A

Key Observations :

However, the phenyl group in the target may offer stronger π-π stacking interactions in hydrophobic environments. Branched amines (e.g., 16d) show superior activity to linear analogs (16c), suggesting steric effects improve target engagement. This supports the hypothesis that the 2-methyl branch in the target compound may confer similar advantages .

Heterocyclic Core Modifications: Replacement of pyridazine with pyrazolylpyridazine (as in N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) introduces additional hydrogen-bonding sites, which could alter solubility or receptor specificity .

The phenylpyridazine moiety may require specialized coupling reagents (e.g., HATU or EDCI), as seen in similar syntheses .

Biological Activity

2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine is a pyridazine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. The compound's unique structural features, including a methyl group and a phenylpyridazine moiety, contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its interactions with various molecular targets, potential therapeutic effects, and comparative analysis with similar compounds.

  • Molecular Formula : C14H17N3
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to modulation of enzyme activity and influence various signaling pathways, which are crucial for drug development processes. Notably, the compound may exhibit effects relevant to cardiovascular diseases and cancer treatment, similar to other pyridazine derivatives that have shown promising pharmacological profiles.

Pharmacological Effects

The compound has been studied for its potential in various therapeutic areas, including:

  • Cardiovascular Health : Potential modulation of pathways involved in cardiovascular diseases.
  • Cancer Treatment : Similarities with other pyridazine derivatives that target cancerous cells.
  • Neurological Disorders : Insights from related studies on KMO inhibitors suggest potential neuroprotective effects .

Comparative Analysis with Similar Compounds

A comparison with other pyridazine derivatives highlights the unique pharmacological profile of this compound. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
PyridazinoneContains a carbonyl group adjacent to the pyridazineBroad spectrum pharmacological activities
PhenylpyridazineVariations in substituentsDifferent biological activities
Pyridazine-based drugsUtilizes the pyridazine scaffoldTherapeutic effects in various diseases

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • KMO Inhibitors in Huntington's Disease :
    • Research on KMO inhibitors indicates that similar compounds can enhance neuroprotective metabolites while suppressing neurotoxic ones, suggesting a pathway for treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • Investigations into pyridazine derivatives have shown varying degrees of antimicrobial activity, pointing to potential applications in combating bacterial infections .
  • Enzyme Interaction Studies :
    • Interaction studies focusing on binding affinities reveal that this compound can inhibit or activate specific biological pathways, essential for developing new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-Methyl-2-(6-phenylpyridazin-3-yl)propan-1-amine?

The synthesis typically involves multi-step reactions, starting with pyridazine and phenyl precursors. Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or tetrahydrofuran), and pH adjustments to minimize side reactions. Reductive amination or nucleophilic substitution may be employed, with yields optimized via HPLC monitoring . Purification often uses column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for functional group verification) are standard. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical configuration .

Q. How is the molecular structure confirmed using crystallographic methods?

Single-crystal X-ray diffraction paired with SHELX software refines atomic coordinates and thermal parameters. ORTEP-III generates 3D visualizations, highlighting bond angles and torsional strain. Displacement parameters validate structural rigidity, with R-factors <5% indicating high reliability .

Q. What initial biological screening approaches are used to assess activity?

In vitro assays include receptor-binding studies (e.g., serotonin/dopamine receptors via radioligand displacement) and antimicrobial susceptibility testing (MIC values). Cell viability assays (MTT or resazurin) evaluate cytotoxicity, while pharmacokinetic profiling assesses metabolic stability in liver microsomes .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity and selectivity?

Substituent effects are studied via SAR:

  • Phenyl ring fluorination (e.g., 3,4-difluoro analogs) enhances lipophilicity and blood-brain barrier penetration .
  • Pyridazine nitrogen substitution alters receptor affinity; bulkier groups reduce off-target interactions . Quantitative structure-activity relationship (QSAR) models correlate electronic properties (Hammett constants) with IC₅₀ values .

Q. What computational strategies model interactions with biological targets?

Molecular docking (AutoDock Vina) predicts binding poses in receptor pockets, validated by MD simulations (NAMD/GROMACS) assessing stability over 100 ns. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

Q. How can researchers address discrepancies in reported biological activity data across studies?

Contradictions often arise from:

  • Purity variations : Impurities >2% skew IC₅₀ values; enforce strict HPLC thresholds .
  • Assay conditions : Buffer pH (7.4 vs. 6.8) impacts protonation states; standardize protocols .
  • Structural analogs : Confirm regioisomer identity via NOESY NMR to rule out misassignment .

Q. What challenges arise in refining the compound’s crystal structure?

Challenges include:

  • Twinned crystals : SHELXL’s TWIN command resolves overlapping reflections .
  • Disorder : Partial occupancy modeling for flexible amine groups .
  • Weak diffraction : Synchrotron radiation improves resolution for low-Z elements .

Q. What in vitro models best evaluate neuropharmacological potential?

  • Primary neuronal cultures : Measure calcium flux (Fluo-4 AM) to assess Cav1.3 channel modulation .
  • SH-SY5Y cells : Differentiated into dopaminergic neurons for neuroprotection assays under oxidative stress .

Q. How can derivatives be designed for improved metabolic stability?

  • Cyano substituents : Block cytochrome P450 oxidation at vulnerable sites .
  • Deuterium labeling : Reduces first-pass metabolism (KIE effects) .
  • Prodrug strategies : Esterification of the primary amine enhances oral bioavailability .

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